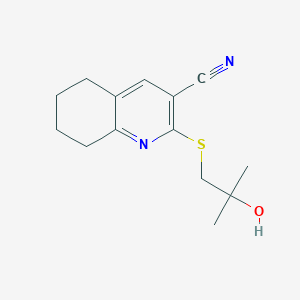
N-(6-oxopiperidin-3-yl)-3-(4-propan-2-ylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-oxopiperidin-3-yl)-3-(4-propan-2-ylphenyl)butanamide, also known as OPB-9195, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(6-oxopiperidin-3-yl)-3-(4-propan-2-ylphenyl)butanamide works by inhibiting the activity of the enzyme carboxylesterase 1 (CES1), which is involved in the metabolism of various drugs and toxins. By inhibiting CES1, this compound can increase the bioavailability and efficacy of these drugs, as well as prevent the accumulation of toxic metabolites.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on CES1, this compound can also modulate the activity of other enzymes, such as acetylcholinesterase and monoamine oxidase. This can lead to changes in neurotransmitter levels and synaptic activity in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6-oxopiperidin-3-yl)-3-(4-propan-2-ylphenyl)butanamide in lab experiments is its high potency and selectivity for CES1 inhibition. This allows for precise control over the experimental conditions and reduces the risk of off-target effects.
However, one limitation of using this compound is its relatively short half-life in vivo. This can make it difficult to maintain consistent levels of the compound over an extended period of time, which may affect the reliability of the experimental results.
Zukünftige Richtungen
There are several future directions for N-(6-oxopiperidin-3-yl)-3-(4-propan-2-ylphenyl)butanamide research. One area of interest is in the development of more potent and selective CES1 inhibitors for use in clinical settings. Another direction is in the investigation of the potential therapeutic applications of this compound in other areas, such as inflammation and metabolic disorders.
Overall, this compound has shown promising results in scientific research and has the potential to be a valuable tool in the development of new therapies for various diseases.
Synthesemethoden
The synthesis of N-(6-oxopiperidin-3-yl)-3-(4-propan-2-ylphenyl)butanamide involves the reaction between 3-(4-propan-2-ylphenyl)butan-1-amine and 6-oxopiperidine-3-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(6-oxopiperidin-3-yl)-3-(4-propan-2-ylphenyl)butanamide has been studied for its potential therapeutic applications in various fields of research. One area of interest is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can inhibit the accumulation of amyloid-beta and alpha-synuclein, which are proteins that play a role in the development of these diseases.
Another area of research is in the treatment of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(6-oxopiperidin-3-yl)-3-(4-propan-2-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12(2)14-4-6-15(7-5-14)13(3)10-18(22)20-16-8-9-17(21)19-11-16/h4-7,12-13,16H,8-11H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSZAGLTUZHAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)CC(=O)NC2CCC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593720.png)
![1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea](/img/structure/B7593734.png)
![N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide](/img/structure/B7593735.png)


![1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea](/img/structure/B7593753.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7593756.png)

![2-[2-(Furan-2-yl)azepan-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7593762.png)

![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)

![4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B7593801.png)
![3-(2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B7593804.png)